tert-Pentylcyclohexane
Description
Structural and Isomeric Context within Cyclohexane (B81311) Chemistry
The structure of tert-pentylcyclohexane consists of a cyclohexane ring bonded to a tert-pentyl group. The IUPAC name for this compound is 2-methylbutan-2-yl)cyclohexane. nih.gov Its chemical formula is C₁₁H₂₂ and it has a molecular weight of 154.29 g/mol . nih.govchembk.comrrscientific.com The connectivity of the atoms is characterized by the bulky tert-pentyl group, which significantly influences the conformational preferences of the cyclohexane ring.
The cyclohexane ring is not planar but exists predominantly in a chair conformation, which minimizes both angle strain and torsional strain. soka.ac.jpweebly.com In a substituted cyclohexane like this compound, the substituent can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). wikipedia.orgstuartcantrill.com Due to steric hindrance, specifically 1,3-diaxial interactions between the substituent and the axial hydrogens on the same side of the ring, the chair conformation where the bulky group occupies an equatorial position is significantly more stable. soka.ac.jpwikipedia.orguobabylon.edu.iq
The preference for the equatorial position is quantified by the A-value, which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. wikipedia.org For a tert-butyl group, which is structurally similar to the tert-pentyl group in terms of steric bulk around the point of attachment, the A-value is approximately 5 kcal/mol, indicating a strong preference for the equatorial position. wikipedia.org This means that at room temperature, over 99.9% of tert-butylcyclohexane (B1196954) molecules will have the tert-butyl group in the equatorial position. uobabylon.edu.iqontosight.ai This conformational locking is a key feature of cyclohexanes bearing a tertiary alkyl substituent.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | (2-methylbutan-2-yl)cyclohexane | nih.gov |
| Synonyms | Cyclohexane, tert-pentyl-; t-Pentylcyclohexane | nih.govchembk.com |
| CAS Number | 31797-64-5 | nih.govchembk.com |
| Molecular Formula | C₁₁H₂₂ | nih.govchembk.comrrscientific.com |
| Molecular Weight | 154.29 g/mol | nih.govchembk.comrrscientific.com |
| Appearance | Colorless liquid | |
| Boiling Point | 190.6 °C at 760 mmHg | |
| Flash Point | 59.6 °C |
Historical Perspectives on Cyclohexane Derivative Investigations
The understanding of cyclohexane and its derivatives has evolved significantly over more than a century of chemical research. Initially, in the late 19th century, the nature of benzene (B151609) and its reduced form, cyclohexane, was a subject of intense investigation and some confusion. Early attempts to reduce benzene by Marcellin Berthelot in 1867 using hydroiodic acid did not yield cyclohexane but rather a rearranged product, methylcyclopentane. acs.org The actual synthesis of cyclohexane was not accomplished until 1894. acs.org
A pivotal moment in cyclohexane chemistry came in 1890 when Hermann Sachse first proposed the non-planar, chair conformation as the most stable structure for the cyclohexane ring. wikipedia.org However, this idea was not widely accepted until much later. The early 20th century saw continued investigations into the preparation of various cyclohexane derivatives. murov.infoicis.com
The mid-20th century marked a turning point with the development of conformational analysis, a field pioneered by Derek Barton and Odd Hassel, who were awarded the Nobel Prize in Chemistry in 1969 for their work. Their contributions provided a theoretical framework for understanding the relationship between the three-dimensional structure of molecules and their physical and chemical properties. The concepts of axial and equatorial bonds and the energetic consequences of different conformations became fundamental to organic chemistry. wikipedia.orgstuartcantrill.com The introduction of terms like "axial" and "equatorial" in the 1950s provided a standardized nomenclature for describing the stereochemistry of cyclohexane derivatives. stuartcantrill.com
Significance of Alkenylcyclohexanes in Contemporary Chemical Synthesis and Materials Science
Alkenylcyclohexanes, which are cyclohexane rings bearing a substituent with a carbon-carbon double bond, are versatile building blocks in modern organic synthesis and materials science. Their significance stems from their ability to undergo a variety of chemical transformations, leading to the creation of complex molecules and advanced materials with tailored properties.
In the realm of polymer chemistry, the isomerization polymerization of alkenylcyclohexanes has emerged as a powerful technique for synthesizing stereoregular polymers. acs.orgacs.orgnih.gov Catalyzed by palladium and nickel diimine complexes, this process allows for the creation of polymers composed of alternating trans-cyclohexane-1,4-diyl rings and oligomethylene spacers with high selectivity. acs.orgacs.orgnih.gov The resulting polymers exhibit high melting points, ranging from 130 to 226 °C, depending on the length of the oligomethylene spacer, making them suitable for applications requiring high thermal stability. acs.orgacs.orgnih.gov
Furthermore, alkenylcyclohexane derivatives are crucial components in the synthesis of liquid crystals. google.comgoogle.com Liquid crystalline compounds containing the cyclohexane ring, often with an alkenyl group, can exhibit a nematic phase over a broad temperature range, low viscosity, and a high elastic constant ratio, which are desirable properties for liquid crystal displays (LCDs). google.com The synthesis of these materials often involves the reaction of an alcoholate with an alkenyl halide to introduce the alkenyl moiety. google.com
The development of new synthetic methods continues to expand the utility of functionalized cyclohexanes. Recent advancements include iridium-catalyzed (5+1) annulation strategies for the stereoselective construction of the cyclohexane core from readily available starting materials like methyl ketones and 1,5-diols. acs.org Organocatalytic asymmetric domino reactions have also been developed for the efficient synthesis of highly functionalized cyclohexanes with multiple stereocenters. dntb.gov.uad-nb.info These methods provide access to a wide range of chiral cyclohexane derivatives that can serve as intermediates in the synthesis of natural products and pharmaceuticals.
Structure
3D Structure
Properties
IUPAC Name |
2-methylbutan-2-ylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22/c1-4-11(2,3)10-8-6-5-7-9-10/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOYZKPYPRYIAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60291215 | |
| Record name | tert-Pentylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31797-64-5 | |
| Record name | tert-Pentylcyclohexane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tert-Pentylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Pentylcyclohexane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF2H546947 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Tert Pentylcyclohexane and Its Derivatives
Direct Synthesis Routes for tert-Pentylcyclohexane
The direct formation of the this compound skeleton can be achieved through two principal strategies: the saturation of an unsaturated precursor or the direct attachment of the tert-pentyl group to a pre-existing cyclohexane (B81311) ring.
Hydrogenation and Reduction Strategies for Cyclohexene (B86901) and Benzene (B151609) Derivatives
Catalytic hydrogenation is a fundamental and widely employed method for the synthesis of saturated carbocycles from their unsaturated counterparts. In the context of this compound, this typically involves the reduction of a tert-pentyl-substituted benzene or cyclohexene ring.
The hydrogenation of an aromatic ring, such as in tert-pentylbenzene, to the corresponding cyclohexane is a thermodynamically favorable process but requires a catalyst to proceed at a reasonable rate. libretexts.org Common catalysts for this transformation include transition metals like palladium (Pd), platinum (Pt), and nickel (Ni), often supported on carbon (e.g., Pd/C) or other inert materials. libretexts.orgtcichemicals.com The reaction is typically carried out under an atmosphere of hydrogen gas (H₂), with pressures that can range from atmospheric to high pressure, and at elevated temperatures to ensure complete saturation of the aromatic ring. chemicalbook.com For instance, the hydrogenation of 4-tert-butylphenol (B1678320) to 4-tert-butylcyclohexanol, a related transformation, can be achieved using a ruthenium catalyst in tetrahydrofuran (B95107) at 180°C and high pressure. chemicalbook.com The choice of catalyst can be crucial; for example, rhodium-based catalysts have been shown to be efficient for the hydrogenation of substituted phenols to cyclohexanols. tcichemicals.comgoogle.com
Alternatively, if a tert-pentylcyclohexene is available, its reduction to this compound is a more straightforward hydrogenation of an alkene double bond. This reaction is also catalyzed by metals such as Pd/C or PtO₂ (Adam's catalyst) and generally proceeds under milder conditions (e.g., lower temperature and pressure) than aromatic ring hydrogenation. libretexts.orgmasterorganicchemistry.com The mechanism involves the syn-addition of two hydrogen atoms to the same face of the double bond, as dictated by the surface of the metal catalyst. masterorganicchemistry.com
Table 1: General Conditions for Catalytic Hydrogenation
| Starting Material | Catalyst | Pressure | Temperature | Product |
| tert-Pentylbenzene | Pd/C, PtO₂, Ni | High | Elevated | This compound |
| tert-Pentylcyclohexene | Pd/C, PtO₂ | Low to Moderate | Room to Moderate | This compound |
Alkylation Reactions on Cyclohexane and Benzene Ring Systems
The direct alkylation of a cyclohexane ring with a tert-pentyl group is challenging due to the inertness of the C-H bonds of the alkane. A more common and synthetically viable approach is the Friedel-Crafts alkylation of benzene with a suitable tert-pentylating agent to form tert-pentylbenzene, which can then be hydrogenated as described in the previous section.
A typical procedure for the synthesis of tert-amylbenzene (B1361367) (an alternative name for tert-pentylbenzene) involves the reaction of benzene with tertiary amyl alcohol in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃). google.com The reaction is generally performed at low temperatures (e.g., 0-5°C) to control the reactivity and minimize side reactions. google.com The mechanism involves the in-situ generation of a tert-pentyl carbocation from the alcohol, which then acts as the electrophile in the electrophilic aromatic substitution reaction with benzene.
Synthetic Pathways to Functionalized this compound Derivatives
The functionalization of the this compound scaffold is crucial for its application in various fields, particularly in the synthesis of liquid crystals and polymers.
Carboxylic Acid Derivatization of Cyclohexane Rings
The introduction of a carboxylic acid group onto the this compound ring is a key step in the synthesis of many advanced materials. A common precursor for this transformation is 4-tert-pentylcyclohexanone.
One synthetic route to a related compound, 2-[4-tert-pentyl)cyclohexyl]acetaldehyde, starts from 4-tertiary-amylcyclohexanone. google.com This ketone undergoes a Wadsworth-Emmons reaction to form an unsaturated ester, which is then catalytically hydrogenated to the saturated ester. Subsequent reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄) yields the corresponding alcohol, which can be oxidized to the aldehyde. google.com A similar strategy can be envisioned to access the carboxylic acid, for instance, by oxidizing the intermediate alcohol further.
More directly, trans-4-pentylcyclohexanecarboxylic acid has been synthesized and used in the preparation of various compounds. nih.govsigmaaldrich.com The synthesis of such carboxylic acids can often start from the corresponding benzoic acid derivative. For example, trans-4-tert-butylcyclohexanecarboxylic acid can be prepared by the hydrogenation of 4-tert-butylbenzoic acid using catalysts like palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C) in an aqueous or alcoholic solvent at elevated temperatures and pressures. The hydrogenation of the aromatic ring is followed by the retention of the carboxylic acid functionality. The separation of cis and trans isomers can often be achieved by recrystallization or chromatography.
Table 2: Synthesis of a Carboxylic Acid Derivative
| Starting Material | Reagents | Key Intermediates | Final Product |
| 4-tert-Butylbenzoic Acid | 1. H₂, Pd/C or Ru/C | - | trans-4-tert-Butylcyclohexanecarboxylic Acid |
| 4-tert-Amylcyclohexanone | 1. Wadsworth-Emmons olefination2. Catalytic Hydrogenation3. Reduction (e.g., LiAlH₄)4. Oxidation | Unsaturated ester, Saturated ester, Cyclohexylethanol | 2-[4-tert-Pentyl)cyclohexyl]acetic acid (by analogy) |
Ether and Alcohol Derivatives: Synthetic Approaches
Alcohols and ethers based on the this compound framework are important intermediates and final products, particularly in the fragrance and materials industries.
4-tert-Pentylcyclohexanol can be synthesized by the catalytic hydrogenation of 4-tert-pentylphenol. chemicalbook.com The choice of catalyst and reaction conditions can influence the stereochemical outcome, yielding mixtures of cis and trans isomers. ontosight.ai For instance, using a rhodium-based catalyst in combination with HBF₄ can favor the formation of the cis isomer of 4-tert-butyl-cyclohexanol from 4-tert-butyl-cyclohexanone. google.com The trans isomer is generally more stable. ontosight.ai
The synthesis of ethers from tert-pentylcyclohexanol can be achieved through established methods such as the Williamson ether synthesis. This SN2 reaction involves the deprotonation of the alcohol with a strong base like sodium hydride (NaH) to form the alkoxide, which then reacts with a primary alkyl halide. libretexts.org To synthesize an unsymmetrical ether, it is generally preferable for the less sterically hindered partner to be the alkyl halide. libretexts.org
An alternative method for ether synthesis is the alkoxymercuration-demercuration of a cyclohexene derivative in the presence of tert-pentyl alcohol, or of a tert-pentylcyclohexene in the presence of another alcohol. libretexts.orgmasterorganicchemistry.com This method proceeds via a Markovnikov addition of the alcohol to the double bond and avoids carbocation rearrangements. masterorganicchemistry.com
Incorporation into Complex Macromolecular Architectures
The unique physical properties imparted by the bulky and rigid tert-pentylcyclohexyl group make it a valuable component in the design of complex macromolecules such as liquid crystals and polymers.
The trans-4-pentylcyclohexanecarboxylic acid is a common building block in the synthesis of liquid crystalline materials. orientjchem.orgwhiterose.ac.uk These molecules often consist of a rigid core, to which the tert-pentylcyclohexyl group is attached, and flexible terminal chains. The synthesis of such liquid crystals can involve the esterification of the carboxylic acid with a phenolic component, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as dimethylaminopyridine (DMAP). orientjchem.org The resulting materials can exhibit various liquid crystalline phases, such as nematic and smectic phases, over specific temperature ranges. orientjchem.orgwhiterose.ac.uk
In the realm of polymers, the this compound moiety has been incorporated into various polymer backbones to modify their properties. For example, it has been used in the synthesis of polyarylates and polyurethanes. researchgate.netbohrium.com The introduction of this bulky group can influence properties such as the glass transition temperature, thermal stability, and dielectric properties of the resulting polymer. bohrium.com For instance, a diisocyanate derived from a dimer fatty acid containing a 2-heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane (B39878) structure has been used to prepare fully biobased thermoplastic polyurethanes. researchgate.net
Catalytic Approaches in the Synthesis of Substituted Cyclohexanes
The construction of the substituted cyclohexane core is a fundamental challenge in organic synthesis. Catalytic approaches have emerged as powerful tools to achieve this with high efficiency and control over the final structure. These methods can be broadly categorized into reactions that form the cyclohexane ring with the desired substitution pattern in a single step or multi-step sequences involving modification of a pre-existing ring.
Transition Metal Catalysis in Hydroalkylation and Related Reactions
A prevalent industrial method for synthesizing this compound involves a two-step process. The first step is the Friedel-Crafts alkylation of benzene with a suitable C5 precursor, such as isoamylenes or tert-pentyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃) or a strong protic acid. libretexts.orgbeilstein-journals.orgacs.orgmt.combyjus.com This reaction typically proceeds through a carbocation intermediate. Due to rearrangements to form the most stable tertiary carbocation, various C5 alcohols can also be used to yield tert-pentylbenzene as the major product. vaia.com The second step is the catalytic hydrogenation of the resulting tert-pentylbenzene to afford this compound. guidechem.comlookchem.com
Modern advancements in catalysis have focused on more direct and atom-economical routes, such as the direct hydroalkylation of unsaturated precursors. Transition metal catalysis plays a pivotal role in these strategies. For instance, nickel-catalyzed hydroalkylation of 1,3-dienes with simple ketones has been developed as a highly regioselective method for C-C bond formation. nih.gov Similarly, cobalt-catalyzed hydrofunctionalization of alkenes is an emerging area for the synthesis of complex organic molecules. acs.org
A particularly innovative approach is the use of iridium catalysts in hydrogen borrowing catalysis. Current time information in Bangalore, IN.pearson.com This methodology allows for the direct coupling of ketones with diols to construct multisubstituted cyclohexane rings. The reaction proceeds through a sequence of catalyst-mediated oxidation, aldol (B89426) condensation, and subsequent hydrogenation, forming two new C-C bonds in a single operation. Current time information in Bangalore, IN. While these modern hydroalkylation methods are generally applicable to a wide range of substituted cyclohexanes, their specific application for the direct synthesis of this compound is not extensively documented. However, they represent a powerful potential strategy for its one-step synthesis from appropriate precursors.
| Catalyst System | Reactants | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| [IrCp*Cl₂]₂ / KOtBu | Aryl Ketones + 1,5-Diols | Hydrogen Borrowing Catalysis | Forms multiply substituted cyclohexanes with high trans-diastereoselectivity. | Current time information in Bangalore, IN.pearson.com |
| Ni-hydride / DTBM-SegPhos | 1,3-Dienes + Ketones | Hydroalkylation | Highly regioselective 1,2-addition to form substituted allylic compounds. | nih.gov |
| AlCl₃ or FeCl₃ | Benzene + Alkyl Halides/Alkenes | Friedel-Crafts Alkylation | Classic method to form alkylbenzenes, precursors to alkylcyclohexanes. Prone to carbocation rearrangements. | libretexts.orgmt.com |
| Palladium on Carbon (Pd/C) | Unsaturated Esters | Catalytic Hydrogenation | Used to saturate double bonds, for example in the synthesis of saturated cyclohexyl derivatives. | google.com |
Chemo- and Stereoselective Synthetic Strategies
The control of chemo- and stereoselectivity is paramount in the synthesis of complex molecules, and substituted cyclohexanes are no exception. The spatial arrangement of substituents on the cyclohexane ring can dramatically influence the properties of the molecule.
In the context of traditional methods like the Friedel-Crafts alkylation, selectivity can be a challenge. The reaction often yields mixtures of isomers, and the inherent tendency for carbocation rearrangements directs the reaction towards the thermodynamically most stable product, which in the case of C5 alkylation of benzene is the tert-pentyl derivative. vaia.com
Modern catalytic methods have made significant strides in addressing the challenge of stereoselectivity. Asymmetric catalysis, in particular, has enabled the synthesis of enantioenriched substituted cyclohexanes. For example, the hydrogen borrowing catalysis mediated by a chiral iridium(I) complex paired with a chiral ligand, such as (R)-BINAP or DTBM-SEGPHOS, can produce multisubstituted cyclohexanes with high levels of both diastereoselectivity and enantioselectivity. pearson.com This approach constitutes a significant advance, providing access to chiral cyclohexane scaffolds from readily available achiral starting materials. pearson.com
The stereochemical outcome in these reactions is often a result of subtle energetic differences in the transition states, which can be influenced by the catalyst, ligand, and reaction conditions. For example, in the iridium-catalyzed annulation of 1,5-diols, high trans-diastereoselectivity is achieved through reversible deprotonation of the product. pearson.com
Furthermore, chemo- and stereoselectivity are crucial in the synthesis of functionalized derivatives. A patent for a fragrance compound, 2-(4-tert-pentylcyclohexyl)acetaldehyde, describes a synthetic route starting from 4-tertiary-amylcyclohexanone. google.com A key step is the catalytic hydrogenation of a mixture of unsaturated esters, which proceeds with high chemoselectivity to yield a mixture of cis- and trans-4-ethoxycarbonylmethyl-tertiary-amylcyclohexane. google.com This demonstrates the use of catalytic methods to control stereochemistry in the synthesis of complex this compound derivatives.
| Catalyst System | Reactants | Reaction Type | Selectivity Outcome | Reference |
|---|---|---|---|---|
| Ir(cod)(acac) / (R)-DTBM-SEGPHOS | 1,5-Diols + Ketones | Asymmetric Hydrogen Borrowing | High enantioselectivity and diastereoselectivity. | pearson.com |
| Ca(OTf)₂ | Pent-1-en-4-yn-3-ol derivatives + Thioamides | Thiazole Synthesis | Chemoselective reaction at the alkyne over the alkene; stereoselective based on alkene geometry. | rrscientific.com |
| (S,S)-Ruthenium catalyst | Cyclohexenone derivative | Asymmetric Transfer Hydrogenation | Enantioselective preparation of chiral 4-hydroxy-2-cyclohexanone derivatives. | beilstein-journals.org |
Structural Elucidation and Conformational Analysis of Tert Pentylcyclohexane
Spectroscopic Characterization Techniques in Structural Determination
A variety of spectroscopic methods are employed to ascertain the chemical structure and conformational preferences of tert-pentylcyclohexane.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and conformational dynamics of molecules like this compound. Both ¹H and ¹³C NMR provide valuable information.
In principle, the number of signals in a ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in a molecule. vaia.com For this compound, which has a tert-pentyl group attached to a cyclohexane (B81311) ring, the number of expected signals can be predicted based on its symmetry. The tert-pentyl group itself contains four distinct carbon environments. The cyclohexane ring, depending on its conformation and the rate of ring inversion, can exhibit varying numbers of signals. In a rapidly inverting chair conformation, carbons 2 and 6, as well as carbons 3 and 5, would be equivalent, leading to fewer signals. However, in a fixed conformation or under conditions of slow-exchange, more signals would be observed. vaia.compressbooks.pub For the related compound, tert-butylcyclohexane (B1196954), six distinct carbon signals are observed, indicating that the carbons of the cyclohexane ring are not all equivalent. vaia.com
Dynamic NMR spectroscopy is particularly useful for studying conformational changes, such as the interconversion between chair and twist-boat forms. sikhcom.netresearchgate.net By analyzing NMR spectra at different temperatures, it is possible to observe the slowing of these processes and identify the signals corresponding to individual conformers. sikhcom.netresearchgate.net This technique has been successfully applied to study the conformational equilibrium of similar molecules like cis-1,4-di-tert-butylcyclohexane. sikhcom.netresearchgate.net
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. acdlabs.com For this compound (C₁₁H₂₂), the molecular weight is approximately 154.29 g/mol . nih.govspectrabase.com
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For an alkane like this compound, the IR spectrum is characterized by C-H stretching and bending vibrations. nist.gov
The IR spectra of substituted cyclohexanes, such as n-butyl-, sec-butyl-, and tert-butylcyclohexane, are quite similar. nist.gov Characteristic C-H stretching vibrations for alkanes typically appear in the region of 2850-3000 cm⁻¹. The presence of the cyclohexane ring and the tert-pentyl group will give rise to a specific pattern of absorptions in the fingerprint region (below 1500 cm⁻¹), which can be used for identification by comparison with known spectra. nist.gov For instance, the IR spectrum of tert-butylcyclohexane has been well-documented and can serve as a reference. nih.govchemicalbook.com
Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. pjps.pkncat.edu This is particularly useful for analyzing complex mixtures and identifying individual components.
In a GC-MS analysis, the sample is first vaporized and separated into its constituent compounds in the gas chromatograph. ncat.edu The retention time, the time it takes for a compound to travel through the GC column, is a characteristic property that can be used for identification. For example, the Kovats retention index is a standardized measure of retention time, and values have been reported for this compound on various types of GC columns. nih.gov As each separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented, producing a mass spectrum that serves as a molecular fingerprint. ncat.edu The combination of retention time and mass spectrum provides a high degree of confidence in the identification of compounds like this compound in a mixture. mdpi.comacs.org This technique is widely used in various fields, including the analysis of fuels and environmental samples. mdpi.comacs.org
Conformational Isomerism and Energetics of this compound
The cyclohexane ring is not planar and primarily adopts two main conformations to relieve angle and torsional strain: the chair and the boat. upenn.eduaskthenerd.com The chair conformation is generally the most stable, as it minimizes both steric and torsional strain by having all C-H bonds on adjacent carbons staggered. upenn.eduiscnagpur.ac.in The boat conformation is less stable due to steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds. askthenerd.comwikipedia.org
A more flexible and slightly more stable version of the boat conformation is the twist-boat (or skew-boat) conformation. wikipedia.orgupenn.edu While still higher in energy than the chair form, the twist-boat conformation is a local energy minimum on the potential energy surface of cyclohexane. wikipedia.org
When a bulky substituent like a tert-pentyl group is attached to the cyclohexane ring, it preferentially occupies the equatorial position in the chair conformation to minimize steric interactions. An axial substituent would experience significant 1,3-diaxial interactions, which are a form of steric strain. iscnagpur.ac.in The large size of the tert-butyl group, and by extension the tert-pentyl group, effectively "locks" the cyclohexane ring into a conformation where this group is equatorial. iscnagpur.ac.in However, in some highly substituted cyclohexanes, such as cis-1,4-di-tert-butylcyclohexane, the twist-boat conformation can become significantly populated or even be the more stable form to alleviate severe steric strain. sikhcom.netwikipedia.org
Influence of the tert-Pentyl Group on Conformational Equilibrium
The considerable steric bulk of the tert-pentyl group significantly dictates the conformational equilibrium of the cyclohexane ring to which it is attached. This substituent, much like the more commonly discussed tert-butyl group, demonstrates a strong preference for the equatorial position to minimize steric strain. iscnagpur.ac.inlibretexts.org This preference is a direct consequence of avoiding unfavorable 1,3-diaxial interactions that would arise if the bulky group were in an axial orientation. iscnagpur.ac.inlibretexts.org
In monosubstituted cyclohexanes, the energy difference between the equatorial and axial conformers is quantified by the A-value, which represents the Gibbs free energy difference (ΔG°) for the axial to equatorial equilibrium. masterorganicchemistry.com While the A-value for the tert-pentyl group is not as commonly cited as that for the tert-butyl group (approximately 4.9 kcal/mol), it is expected to be of a similar magnitude due to its significant steric hindrance. masterorganicchemistry.com This large energy difference means that at equilibrium, the conformation with the tert-pentyl group in the equatorial position is overwhelmingly predominant. libretexts.org For comparison, with a tert-butyl substituent, the equatorial conformer is favored by a ratio of about 10,000:1 at room temperature. masterorganicchemistry.com
The steric demand of the tert-pentyl group can be considered in the context of other alkyl substituents. The order of increasing steric bulk and, consequently, the increasing preference for the equatorial position generally follows: methyl < ethyl < isopropyl < tert-butyl. libretexts.org The tert-pentyl group, with its quaternary carbon attached to the cyclohexane ring, fits into the category of highly bulky substituents. iscnagpur.ac.in
In disubstituted cyclohexane derivatives containing a tert-pentyl group, the conformational equilibrium is a balance of the steric effects of both substituents. However, the dominant influence of the tert-pentyl group often "locks" the ring in a conformation where the tert-pentyl group is equatorial. For instance, in a cis-1,4-disubstituted cyclohexane with a tert-pentyl group and a smaller substituent, the conformation where the tert-pentyl group is equatorial and the other group is axial would be significantly favored over the ring-flipped conformer where the tert-pentyl group is axial.
In certain highly substituted cases, such as cis-1,4-di-tert-butylcyclohexane, the extreme steric strain of having one bulky group in an axial position can lead to the adoption of a non-chair conformation, such as a twist-boat, to better accommodate the substituents in pseudo-equatorial positions. wikipedia.org While specific studies on di-tert-pentylcyclohexane are less common, similar principles would apply, where the molecule might distort from the ideal chair conformation to alleviate severe steric clashes.
Table 1: Comparison of Steric Bulk for Common Alkyl Substituents on a Cyclohexane Ring
| Substituent | A-Value (kcal/mol) | Equatorial Preference |
|---|---|---|
| Methyl | 1.70 | High |
| Ethyl | 1.75 | High |
| Isopropyl | 2.15 | Very High |
| tert-Butyl | ~4.9 | Extremely High |
| tert-Pentyl | ~4.9 (estimated) | Extremely High |
Data sourced from various conformational analysis studies. The A-value for tert-pentyl is an estimation based on its structural similarity to tert-butyl.
Dynamic NMR Spectroscopy in Characterizing Conformational Interconversion Barriers
Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating the kinetics of conformational changes, such as the ring-flipping process in cyclohexane derivatives. numberanalytics.comlibretexts.org By studying the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers associated with the interconversion between different conformers. numberanalytics.com
At room temperature, the ring inversion of most substituted cyclohexanes is rapid on the NMR timescale. This rapid exchange results in an averaged spectrum, where the signals for axial and equatorial protons (or carbons) are merged into single, time-averaged resonances. vaia.com However, as the temperature is lowered, the rate of interconversion slows down.
At a sufficiently low temperature, known as the coalescence temperature (Tc), the individual signals for the distinct axial and equatorial environments begin to broaden and then separate into distinct peaks. Below this temperature, the exchange is slow enough that the NMR spectrometer can resolve the signals for each conformer.
For this compound, the large energetic preference for the equatorial conformer means that the population of the axial conformer is very small. libretexts.org This can make direct observation of the axial conformer's signals by DNMR challenging. However, the principles of DNMR are well-illustrated by studies on related bulky molecules like tert-butylcyclohexane and cis-1,4-di-tert-butylcyclohexane. nih.govsikhcom.net
In the case of cis-1,4-di-tert-butylcyclohexane, low-temperature 13C NMR studies have successfully been used to observe the signals for both the chair and the twist-boat conformations. nih.govsikhcom.netresearchgate.net These studies allowed for the determination of the free-energy barriers for the interconversion between these forms. For example, at -148.1 °C, the free-energy barriers for the interconversion of the major twist-boat and minor chair conformations were found to be 6.83 and 6.35 kcal/mol, respectively. nih.govsikhcom.net
The energy barrier to ring inversion in monosubstituted cyclohexanes is also influenced by the substituent. For tert-butylcyclohexane, the free-energy barrier for the rotation of the equatorial tert-butyl group has been determined by dynamic 1H NMR to be 6.3 kcal/mol. sikhcom.net Similar DNMR studies on this compound would be expected to yield comparable data regarding the energy barriers for both ring inversion and the rotation of the bulky tert-pentyl group.
Table 2: Representative Energy Barriers from Dynamic NMR Studies of Substituted Cyclohexanes
| Compound | Process | Method | Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| cis-1,4-di-tert-butylcyclohexane | Twist-boat to Chair Interconversion | 13C NMR | 6.83 | nih.govsikhcom.net |
| cis-1,4-di-tert-butylcyclohexane | Chair to Twist-boat Interconversion | 13C NMR | 6.35 | nih.govsikhcom.net |
| tert-Butylcyclohexane | Equatorial Group Rotation | 1H NMR | 6.3 | sikhcom.net |
These studies underscore the utility of dynamic NMR in providing quantitative data on the energetic landscape of conformational changes in substituted cyclohexanes, including those bearing the sterically demanding tert-pentyl group.
Stereochemical Considerations in this compound Derivatives
The stereochemistry of substituted cyclohexanes is a critical aspect that influences their physical properties and chemical reactivity. For derivatives of this compound, the bulky tert-pentyl group often acts as a conformational anchor, holding the ring in a specific chair conformation. This has significant implications for the relative stereochemistry of other substituents on the ring.
For example, in a trans-1,4-disubstituted this compound, if the tert-pentyl group is in the equatorial position (position 1), the other substituent at position 4 must also be equatorial. This diequatorial conformation is generally the most stable. In the corresponding cis-1,4-isomer, an equatorial tert-pentyl group would force the second substituent into an axial position. The stability of this cis-isomer would then depend on the steric bulk of the second substituent and the magnitude of the resulting 1,3-diaxial interactions.
The stereochemical outcome of reactions involving the synthesis of this compound derivatives is also a key consideration. For instance, the hydrogenation of a substituted benzene (B151609) ring can lead to a mixture of cis and trans isomers. The stereoselectivity of such reactions can be influenced by the catalyst and reaction conditions.
The introduction of stereogenic centers in derivatives of this compound can lead to the formation of diastereomers and enantiomers. The synthesis of specific stereoisomers often requires stereoselective synthetic methods. For example, the preparation of specific trans- or cis-4-substituted-cyclohexyl derivatives is crucial in the field of liquid crystals, where the stereochemistry directly impacts the material's properties. google.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| tert-Butylcyclohexane |
| Methylcyclohexane (B89554) |
| Ethylcyclohexane |
| Isopropylcyclohexane |
| cis-1,4-di-tert-butylcyclohexane |
| di-tert-pentylcyclohexane |
| trans-1,4-disubstituted this compound |
| cis-1,4-disubstituted this compound |
| 2,4-bis(2-bromophenyl)-7-tert-pentyl-3-azabicyclo[3.3.1]nonan-9-one |
Computational Chemistry and Theoretical Studies of Tert Pentylcyclohexane
Quantum Chemical Calculations for Geometric Optimization and Energy Minimization
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. pitt.edu This process, called geometric optimization or energy minimization, involves systematically adjusting the molecule's bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible potential energy. youtube.com For tert-pentylcyclohexane, these calculations confirm that the cyclohexane (B81311) ring adopts a chair conformation to minimize both angle strain and torsional strain. dalalinstitute.com
The primary focus of geometric optimization for substituted cyclohexanes is the orientation of the substituent. The bulky tert-pentyl group can be in one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). Quantum chemical methods, such as ab initio and Density Functional Theory (DFT), are used to calculate the total energy of both conformers. taylorfrancis.com The calculations consistently show that the equatorial conformation is significantly lower in energy, and therefore more stable, than the axial conformation. This is due to the avoidance of steric hindrance, specifically 1,3-diaxial interactions, that would occur between the large tert-pentyl group and the axial hydrogen atoms on the same side of the ring. sinica.edu.tw
The energy minimization process seeks stationary points on the potential energy surface where the net force on each atom is zero. youtube.com A true minimum is confirmed when the matrix of second derivatives of the energy (the Hessian matrix) has all positive eigenvalues, indicating that the structure resides at the bottom of an energy well. youtube.com
Below is a table of typical optimized geometric parameters for the equatorial conformer of a substituted cyclohexane, derived from computational studies.
| Parameter | Description | Typical Value |
| C-C (ring) | Carbon-carbon bond length within the cyclohexane ring | ~ 1.54 Å |
| C-H (ring) | Carbon-hydrogen bond length on the cyclohexane ring | ~ 1.10 Å |
| C-C (substituent) | Carbon-carbon bond length connecting the ring to the tert-pentyl group | ~ 1.55 Å |
| ∠CCC (ring) | Carbon-carbon-carbon bond angle within the ring | ~ 111.5° |
| ∠HCH | Hydrogen-carbon-hydrogen bond angle on the ring | ~ 107.5° |
These values are representative and can vary slightly depending on the level of theory and basis set used in the calculation.
Molecular Mechanics and Molecular Dynamics Simulations in Conformational Space Exploration
While quantum mechanics provides high accuracy, it is computationally expensive. For exploring the vast number of possible conformations of a flexible molecule like this compound, molecular mechanics (MM) offers a faster alternative. nih.gov MM methods use classical physics-based potential energy functions, known as force fields, to calculate the energy of a molecule based on its geometry. nih.gov These force fields are parameterized to reproduce experimental or high-level quantum mechanical data. nih.gov
Conformational analysis of this compound using MM confirms the strong preference for the chair conformation with the tert-pentyl group in the equatorial position. upenn.eduupenn.edu Besides the low-energy chair, other higher-energy conformations exist, such as the boat and twist-boat. dalalinstitute.com MM calculations can quantify the energy differences between these forms. The transition between two chair conformations (a process called ring-flipping) must proceed through these high-energy intermediates. dalalinstitute.com For this compound, the energy barrier for a ring-flip that would move the equatorial substituent to the much less stable axial position is substantial.
Relative Conformational Energies
| Conformation | Relative Energy (kcal/mol) | Stability |
|---|---|---|
| Equatorial-Chair | 0.0 (Reference) | Most Stable |
| Axial-Chair | ~5.0 - 5.5 | Unstable |
| Twist-Boat | ~5.5 | High Energy Intermediate |
Note: The energy values are approximations for a tert-alkyl substituted cyclohexane.
Molecular dynamics (MD) simulations extend MM by incorporating atomic motion over time, solving Newton's equations of motion for every atom in the system. mdpi.com An MD simulation provides a trajectory that describes how the molecule's position and conformation evolve. For this compound, MD simulations can be used to study the dynamics of ring-flipping, the rotational freedom of the tert-pentyl group, and the molecule's interactions with other molecules in a liquid or gas phase. nih.govmdpi.com These simulations allow for the exploration of the molecule's accessible conformational space and the calculation of thermodynamic properties based on statistical averages over the trajectory.
Modeling of Structure-Property Relationships for Cycloalkane Systems
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of molecules with their physical properties or biological activities. libretexts.orgprotoqsar.com These models are built on the principle that the structure of a molecule dictates its behavior. protoqsar.com For cycloalkane systems, including this compound, QSPR models can be developed to predict a wide range of thermodynamic and physical properties. nih.gov
The process begins by calculating a set of numerical values, called molecular descriptors, from the chemical structure. nih.gov These descriptors can encode different aspects of the molecule, such as its topology (connectivity of atoms), geometry (3D shape), or electronic properties (charge distribution). nih.gov Once a dataset of cycloalkanes with known experimental properties is assembled, statistical methods like multiple linear regression (MLR) are used to build a mathematical equation that links the descriptors to the property of interest. nih.govresearchgate.net
For a molecule like this compound, a validated QSPR model could predict properties such as:
Boiling point
Density
Heat capacity
Enthalpy of vaporization researchgate.net
Entropy nih.gov
The strength of the QSPR approach is its ability to estimate properties for new or untested compounds rapidly, based solely on their structure, thereby reducing the need for extensive experimentation. protoqsar.com
Examples of Molecular Descriptors for QSPR Models of Cycloalkanes
| Descriptor Type | Example | Property Encoded |
|---|---|---|
| Topological | Wiener Index | Molecular branching and size |
| Constitutional | Molecular Weight | Mass of the molecule |
| Geometric | Molecular Surface Area | Size and shape of the molecule |
Theoretical Investigations of Pyrolysis and Combustion Pathways
Theoretical chemistry plays a vital role in understanding the complex chemical reactions that occur during the pyrolysis (thermal decomposition in the absence of oxygen) and combustion of fuels like this compound. Computational methods can be used to map out the potential energy surface of a reaction, identify transition states, and calculate activation energies, providing a detailed, step-by-step mechanism of chemical breakdown. rsc.org
For alkylated cycloalkanes, theoretical studies show that the initial decomposition steps at high temperatures involve the breaking of C-C bonds (fission). researchgate.net In this compound, several C-C bonds are susceptible to initial fission:
The bond connecting the cyclohexane ring to the tert-pentyl group.
C-C bonds within the cyclohexane ring, leading to ring-opening.
C-C bonds within the tert-pentyl group.
Computational studies, often using DFT or high-level composite methods, can calculate the bond dissociation energies (BDEs) for each bond. The bond with the lowest BDE is typically the one that breaks first. For this compound, the bond connecting the quaternary carbon of the pentyl group to the ring is a likely site of initial fission, producing a cyclohexyl radical and a tert-pentyl radical. Following this initiation, a complex cascade of radical reactions, including hydrogen abstraction, beta-scission, and isomerization, leads to the formation of smaller, stable molecules and precursor molecules for soot. rsc.orgresearchgate.net These theoretical investigations are essential for developing detailed kinetic models that can accurately predict combustion behavior, such as ignition delay times and pollutant formation. researchgate.net
Key Initial Pyrolysis Reactions for this compound
| Reaction Pathway | Description | Products |
|---|---|---|
| C-C Bond Fission (Ring-Substituent) | Cleavage of the bond between the ring and the side chain. | Cyclohexyl radical + tert-Pentyl radical |
| Ring Opening | Fission of a C-C bond within the cyclohexane ring. | A diradical alkyl chain |
Reactivity and Reaction Mechanisms of Tert Pentylcyclohexane
Catalyzed Reactions Involving tert-Pentylcyclohexane and Analogues
Catalysis plays a pivotal role in the functionalization of saturated hydrocarbons like this compound. These reactions often require overcoming the inherent inertness of C-H and C-C bonds.
The oxidation of cyclohexane (B81311) is a commercially significant process, primarily aimed at producing cyclohexanol and cyclohexanone, collectively known as KA oil, which are precursors to adipic acid for nylon manufacturing. fiveable.me The principles of these reactions are directly applicable to substituted derivatives like this compound.
Research into cyclohexane oxidation focuses on improving catalyst efficiency and selectivity under milder conditions. Various transition metal complexes have been shown to catalyze the oxidation of cyclohexane using different oxidants, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP). uregina.calibretexts.org The reaction typically proceeds via a radical mechanism. pressbooks.pub A metal catalyst promotes the formation of hydroxyl radicals from the oxidant, which then abstract a hydrogen atom from the cyclohexane ring to form a cyclohexyl radical. pressbooks.pub This radical reacts with oxygen to form a peroxyl radical, leading to the primary product, cyclohexyl hydroperoxide, which is then converted to cyclohexanol and cyclohexanone. pressbooks.pub
The choice of metal catalyst, ligands, and reaction conditions significantly impacts the conversion and product selectivity. For instance, iron(III) complexes have demonstrated high selectivity for cyclohexanol (up to 95%) under microwave irradiation. youtube.com Industrial processes have historically used cobalt-based catalysts at high temperatures and pressures, achieving low conversion (around 4-6%) to ensure high selectivity (70-85%) for KA oil. youtube.commasterorganicchemistry.com
| Catalyst | Oxidant | Conditions | Total Yield (%) | Selectivity (Alcohol/Ketone) |
|---|---|---|---|---|
| Fe(III) Complex [Fe(HL)(NO₃)(H₂O)₂]NO₃ | TBHP (70% aq) | 50°C, 3h, Microwave | 14.9 | 86% Alcohol |
| [CuᴵᴵSMdiAP] | H₂O₂ | Optimized | High Conversion | 98% (Alcohol + Ketone) |
| Ag/MCM-41 | O₂ | 428K, 3h | 10.7 | 83.4% (Alcohol + Ketone) |
| CoFe₂O₄ | O₂ (1.6 MPa) | 418K, 6h | Not specified | 92.4% (Alcohol + Ketone) |
This table presents data on the oxidation of cyclohexane, serving as a model for its derivatives. Data sourced from various studies. uregina.cayoutube.commasterorganicchemistry.com
Ring strain is a significant driving force for reactions in cycloalkanes. While cyclohexane exists in a stable, low-strain chair conformation, its derivatives can undergo ring contraction under specific conditions, often proceeding through carbocation or carbenoid intermediates. stackexchange.comkhanacademy.org
One notable example is the transformation of cyclohexane epoxides into cyclopentane carbonyl compounds, a reaction catalyzed by Lewis acids. libretexts.org The mechanism involves the Lewis acid coordinating to the epoxide oxygen, facilitating ring opening to form a carbocation. This is followed by a 1,2-alkyl shift, which contracts the six-membered ring into a more stable five-membered ring. libretexts.org
Another classic method for ring contraction is the Favorskii rearrangement, which applies to cyclic α-halo ketones. khanacademy.org When treated with a base, the ketone forms an enolate, which then undergoes internal cyclization to a strained bicyclic intermediate. Subsequent nucleophilic attack by a hydroxide or alkoxide ion opens the intermediate, leading to a cyclopentane carboxylic acid derivative after protonation. libretexts.org While not a direct reaction of this compound, these transformations illustrate potential pathways for skeletal modification of the cyclohexane ring.
Transition metal catalysis provides a powerful toolkit for a wide array of chemical transformations beyond simple oxidation. masterorganicchemistry.com These methods enable the formation of key chemical bonds with high control over reactivity and selectivity. masterorganicchemistry.com For cyclohexane and its derivatives, metal-catalyzed C-H activation is a key area of research, aiming to directly convert inert C-H bonds into functional groups.
Palladium-catalyzed cross-coupling reactions, such as the Heck, Stille, and Sonogashira reactions, are fundamental in creating new C-C bonds, though they typically require a halide or triflate functional group on one of the coupling partners. libretexts.org More advanced methods focus on the direct coupling of C-H bonds with other reagents. For example, ruthenium complexes have been shown to catalyze the addition of aromatic C-H bonds to aldimines. libretexts.org While these examples often use aromatic substrates, the underlying principles of C-H activation are being extended to alkanes.
The catalysts used in oxidation reactions, such as those based on iron, copper, cobalt, and ruthenium, are also applicable to other transformations. fiveable.meuregina.caacs.org The interaction between the metal center and the hydrocarbon substrate is crucial, often involving the generation of radical or organometallic intermediates that guide the reaction pathway. pressbooks.pub
Mechanistic Investigations of this compound Transformations
Understanding the mechanisms of reactions involving substituted cyclohexanes is essential for predicting product distributions and designing synthetic routes. Carbocations are common intermediates in many of these transformations.
The formation of this compound can be envisioned through the alkylation of an alkene, a reaction class widely used in the petroleum industry to produce high-octane gasoline components. The mechanism of such additions typically involves carbocation intermediates and proceeds as a cationic chain reaction.
For instance, the acid-catalyzed addition of an isoalkane (like isopentane, a source of the tert-pentyl group) to an alkene (like cyclohexene) involves several key steps:
Initiation : A strong acid catalyst (e.g., H₂SO₄) protonates an alkene molecule (a trace amount, or the primary alkene reactant), generating a carbocation. pressbooks.pub
Propagation :
The initiated carbocation can react with another alkene molecule, leading to a larger carbocation.
Crucially, a rapid hydrogen transfer (hydride shift) can occur between a carbocation and a neutral alkane that possesses a tertiary hydrogen. For example, a carbocation can abstract a hydride from isopentane, generating the stable tert-pentyl cation and a neutral alkane. fiveable.me
This newly formed tert-pentyl cation then acts as an electrophile, attacking the double bond of a cyclohexene (B86901) molecule. This forms a new C-C bond and a new carbocation on the cyclohexane ring.
This secondary cyclohexyl carbocation can then abstract a hydride from another molecule of isopentane, propagating the chain by forming the final product (this compound) and regenerating the tert-pentyl cation.
This mechanism explains how a nonpolar C-H bond from an alkane can effectively be added across an alkene double bond under acidic conditions. The regioselectivity of the addition is governed by the formation of the most stable carbocation intermediate (Markovnikov's rule). pressbooks.pub
The formation of a carbocation on a substituted cyclohexane ring often triggers structural rearrangements. These shifts are driven by the thermodynamic imperative to form a more stable carbocation (tertiary > secondary > primary). Such rearrangements can involve the migration of a hydrogen atom with its bonding electrons (a 1,2-hydride shift) or an alkyl group (a 1,2-alkyl shift). libretexts.orgacs.org
If a reaction involving this compound were to generate a carbocation on the ring, its fate would depend on its initial position.
Hydride Shift : If a secondary carbocation is formed on a ring carbon adjacent to a carbon bearing a hydrogen, a 1,2-hydride shift can occur to form a more stable tertiary carbocation if one is available. libretexts.org
Alkyl Shift : If the carbocation is adjacent to the tert-pentyl-substituted carbon, a 1,2-alkyl shift is possible. However, since the tert-pentyl group is already attached to a quaternary carbon (within the substituent) and a tertiary carbon on the ring, rearrangements that move the positive charge away from this position are less likely unless they relieve significant ring strain or lead to an exceptionally stable configuration. acs.org
The tert-pentyl cation itself is known to undergo complex rearrangements. While it is a stable tertiary carbocation, it can interchange its internal and external carbon atoms through a series of steps involving hydride shifts to form secondary pentyl cations, which can then pass through protonated cyclopropane intermediates. This highlights the dynamic nature of carbocations, where even seemingly stable structures can access pathways to isomerize if sufficient energy is provided. uregina.ca Ring expansion and contraction are also classic examples of carbocation rearrangements, driven by the desire to relieve ring strain (e.g., expanding a five-membered ring to a more stable six-membered one). youtube.comstackexchange.com
Derivatization Reactions for Specific Functional Group Introduction
The introduction of functional groups onto the saturated carbocyclic framework of this compound is primarily governed by the reactivity of its carbon-hydrogen (C-H) bonds. As an alkane, it lacks inherent functional groups, making derivatization reliant on reactions that can activate these relatively inert C-H bonds. The reactivity is not uniform across the molecule; the stability of the potential intermediates, particularly radicals or carbocations, dictates the regioselectivity of these transformations. The most reactive site on the this compound molecule is the tertiary C-H bond at the C1 position of the cyclohexane ring, as cleavage of this bond leads to a stable tertiary alkyl radical or carbocation.
Free-radical halogenation is a classic method for introducing halogen atoms (e.g., chlorine, bromine) into an alkane structure. The reaction proceeds via a chain mechanism involving three key stages: initiation, propagation, and termination. The regioselectivity of this reaction is determined during the hydrogen abstraction step of the propagation phase. The stability of the resulting alkyl radical intermediate is the primary factor influencing where the halogen will be substituted. The established order of radical stability is tertiary > secondary > primary.
In the case of this compound, there are several types of hydrogen atoms, but the tertiary hydrogen on the cyclohexane ring (at the C1 position) is the most susceptible to abstraction.
Mechanism:
Initiation: The halogen molecule (X₂) undergoes homolytic cleavage upon exposure to UV light or heat to generate two halogen radicals (2 X•).
Propagation:
A halogen radical abstracts a hydrogen atom from the most substituted carbon (C1) of this compound, forming a stable tertiary alkyl radical and a hydrogen halide (HX).
The tert-pentylcyclohexyl radical then reacts with another halogen molecule (X₂) to yield the halogenated product, 1-halo-1-tert-pentylcyclohexane, and a new halogen radical, which continues the chain.
Termination: The reaction ceases when radicals combine to form stable, non-radical species.
Bromination is significantly more selective than chlorination. Due to the less exothermic nature of hydrogen abstraction by a bromine radical, the transition state is more product-like, amplifying the energy differences between the competing pathways. Consequently, bromination of this compound yields almost exclusively 1-bromo-1-tert-pentylcyclohexane. Chlorination is less selective and will produce a mixture of products, though the tertiary halide will still be the major product.
| Reaction | Major Product | Minor Products | Key Principle |
|---|---|---|---|
| Bromination (Br₂, hν) | 1-Bromo-1-tert-pentylcyclohexane | Trace amounts of secondary and primary bromides | High selectivity for the most stable (tertiary) radical intermediate. |
| Chlorination (Cl₂, hν) | 1-Chloro-1-tert-pentylcyclohexane | Significant amounts of various secondary chloro-isomers | Lower selectivity due to the high reactivity of the chlorine radical (Reactivity-Selectivity Principle) youtube.com. |
The oxidation of this compound can be used to introduce oxygen-containing functional groups, such as hydroxyl (-OH) or carbonyl (C=O) groups. These reactions often involve radical intermediates and, similar to halogenation, show a preference for the tertiary carbon position.
Common oxidizing agents for such transformations include chromic acid, potassium permanganate, or catalytic systems employing molecular oxygen or hydroperoxides like tert-butyl hydroperoxide (TBHP) in the presence of metal catalysts.
Mechanism (Catalytic Oxidation with TBHP):
A metal catalyst (e.g., containing Fe, Co, Mn) activates the tert-butyl hydroperoxide, leading to the formation of reactive radical species (e.g., tert-butoxy radicals).
This radical abstracts the tertiary hydrogen from this compound, creating the stable tertiary alkyl radical.
The alkyl radical can then react in several ways, commonly by trapping an oxygen atom or reacting with another oxidant molecule, to form an intermediate hydroperoxide (1-tert-pentylcyclohexyl hydroperoxide).
This hydroperoxide can then be reduced to the corresponding alcohol, 1-tert-pentylcyclohexan-1-ol. Further oxidation of this tertiary alcohol is generally difficult without breaking C-C bonds.
Ozonolysis is another method that can functionalize alkanes. The reaction of ozone with saturated hydrocarbons, particularly at tertiary C-H bonds, can lead to the formation of alcohols upon workup. The reaction is thought to proceed via the insertion of ozone into the C-H bond to form a hydrotrioxide intermediate, which then decomposes to the final alcohol product.
| Oxidizing System | Primary Product | Reaction Conditions |
|---|---|---|
| KMnO₄ / H⁺ | 1-tert-Pentylcyclohexan-1-ol | Acidic, strong oxidizing conditions |
| TBHP / Metal Catalyst (e.g., Fe, Co) | 1-tert-Pentylcyclohexan-1-ol | Mild, catalytic conditions |
| O₃, then reduction | 1-tert-Pentylcyclohexan-1-ol | Low temperature ozonolysis followed by a reductive workup |
Direct liquid-phase nitration of alkanes can introduce a nitro group (-NO₂) onto the carbon skeleton. The reaction typically uses nitric acid, sometimes in combination with sulfuric acid, and often proceeds through a radical or ionic mechanism depending on the conditions. For tertiary C-H bonds, the reaction can proceed via a carbocationic intermediate.
Mechanism (Ionic):
Protonation of nitric acid by a strong acid catalyst generates the highly electrophilic nitronium ion (NO₂⁺).
Hydride abstraction from the tertiary position of this compound by an acidic species can generate a stable tertiary carbocation.
The tertiary carbocation is then attacked by the nitronium ion to form the nitrated product, 1-nitro-1-tert-pentylcyclohexane.
This derivatization is highly regioselective for the tertiary C-H bond due to the pronounced stability of the tertiary carbocation intermediate compared to any potential secondary alternatives.
Advanced Applications and Material Science Contexts of Tert Pentylcyclohexane
Role in Liquid Crystalline Systems
While direct utilization of tert-pentylcyclohexane in liquid crystalline systems is not extensively documented, the significance of the alkylcyclohexane moiety is well-established in the synthesis of liquid crystal materials. Derivatives such as trans-4-n-pentyl-cyclohexane carboxylic acid and other 4-alkylcyclohexane compounds are crucial components in high-grade liquid crystal formulations. orientjchem.orgguidechem.com These structures are valued for their ability to create materials with a broad liquid crystal temperature range, enhanced brightness, reduced viscosity, and faster responsiveness. guidechem.com
The general principle involves incorporating a rigid core, often composed of aromatic or cyclohexane (B81311) rings, with flexible alkyl tails. colorado.edu The pentylcyclohexyl group, as part of a larger molecule, contributes to the necessary balance of molecular shape and intermolecular forces that allow for the formation of mesophases like nematic and smectic phases. orientjchem.orgtcichemicals.com For example, compounds incorporating a trans-4-n-pentyl-cyclohexane moiety are known to exhibit low viscosity and high thermal stability, making them suitable for liquid crystal displays. orientjchem.org The bulky, non-polar nature of the tert-pentyl group can influence the packing and conformational behavior of molecules, which is a critical factor in the formation and properties of liquid crystal phases.
Integration into Polymeric Materials and Polyurethanes
The integration of cycloaliphatic structures into polymers like polyurethanes (PUs) is a known strategy for tailoring material properties. Although specific data on this compound as a direct monomer is limited, the inclusion of bulky cycloaliphatic units, in general, imparts distinct characteristics to the polymer backbone. These cyclic structures can enhance thermal stability, mechanical strength, and weather resistance compared to their linear aliphatic counterparts. rsc.orgresearchgate.net
| Diol Component | Key Structural Feature | Resulting Polyurethane Property | Source |
|---|---|---|---|
| 1,4-cyclohexanedimethanol (CHDM) | Cycloaliphatic | High tensile modulus, hardness, and fracture toughness | paint.orgresearchgate.net |
| 1,6-hexanediol (HD) | Linear Aliphatic | High flexibility, low hardness, and low tensile modulus | paint.orgresearchgate.net |
| 2-butyl-2-ethyl-1,3-propanediol (BEPD) | Branched Aliphatic | Intermediate hardness and reduced fracture toughness | paint.org |
Fuel Science and Engineering Considerations
Alkylcyclohexanes, including pentylcyclohexane (B1580667) isomers, are a significant class of compounds found in conventional and alternative fuels, where they are classified as cycloparaffins or naphthenes. Their properties are critical for emulating the combustion behavior of complex fuels like jet fuel and gasoline.
Utilization as a Component in Surrogate Fuel Mixtures
Surrogate fuels are mixtures of a few well-characterized chemical compounds designed to emulate the physical and combustion properties of real, complex fuels. wikipedia.org Alkylcyclohexanes are essential components in these surrogates because they represent the cycloparaffin content of jet fuels and diesel. researchgate.netmdpi.com While specific formulations may vary, compounds like n-butylcyclohexane and methylcyclohexane (B89554) are frequently used. wikipedia.orgresearchgate.netacs.org Pentylcyclohexane is also identified as a component in certain aviation fuels, making it a relevant candidate for inclusion in high-fidelity surrogate mixtures. govinfo.gov The inclusion of these cycloalkanes is crucial for accurately modeling properties such as density, energy content, and ignition characteristics, particularly the negative temperature coefficient (NTC) behavior observed during autoignition. mdpi.com
| Hydrocarbon Class | Example Surrogate Component | Role/Significance | Source |
|---|---|---|---|
| n-Alkanes (Paraffins) | n-Dodecane, n-Heptane | Represents the linear saturated hydrocarbon fraction. | wikipedia.orgacs.org |
| iso-Alkanes (Isoparaffins) | iso-Octane, iso-Cetane | Represents the branched saturated hydrocarbon fraction. | wikipedia.orgacs.org |
| Cycloalkanes (Naphthenes) | n-Butylcyclohexane, Methylcyclohexane | Represents the cyclic saturated hydrocarbon fraction. | wikipedia.orgresearchgate.net |
| Aromatics | Toluene, 1-Methylnaphthalene | Represents the aromatic hydrocarbon fraction. | wikipedia.orgacs.org |
Thermodynamic and Transport Property Investigations for Fuel Applications
Accurate data on the thermodynamic and transport properties of fuel components are essential for computational fluid dynamics (CFD) simulations of combustion processes. nasa.govnasa.gov For pentylcyclohexane, critically evaluated data are available from resources like the National Institute of Standards and Technology (NIST). nist.govnist.gov These databases provide information on properties such as vapor pressure, density, viscosity, thermal conductivity, and heat capacity over a range of temperatures and pressures. nist.govchemeo.com Such data are vital for predicting fuel atomization, evaporation, and mixing, which are key processes in engine performance. The enthalpy of formation for n-pentylcyclohexane in the gas phase has been determined to be -233.8 ± 1.7 kJ/mol. nist.gov
Biomass-Derived Routes to Pentylcyclohexane Analogues for Sustainable Fuels
The decarbonization of the aviation sector has spurred research into sustainable aviation fuels (SAF) derived from biomass. rsc.orgnrel.gov A promising pathway involves the catalytic upgrading of bio-oils, which are produced from the pyrolysis of lignocellulosic biomass. rsc.orgnrel.gov These bio-oils are rich in oxygenated aromatic compounds (e.g., phenols and furans) which can be converted into cycloalkanes through hydrodeoxygenation (HDO). researchgate.netnih.gov This process removes oxygen and saturates aromatic rings, yielding a mixture of hydrocarbons rich in cycloalkanes, which are desirable for jet fuel due to their high energy density. rsc.orgnrel.gov Through this route, biomass-derived intermediates can be transformed into molecules structurally similar to pentylcyclohexane, providing a renewable pathway to high-performance fuel components. rsc.orgbohrium.comacs.org Research has demonstrated the production of SAF with cycloalkane concentrations as high as 89–92 wt% via the hydrotreating of catalytic fast pyrolysis oils. rsc.org
Application as a Specialty Chemical Precursor
Beyond its role in fuels and materials, this compound and its isomers can serve as precursors in the synthesis of other specialty chemicals. For example, the oxidation of a pentylcyclohexane structure can yield 4-pentylcyclohexanone. guidechem.com This ketone is a valuable intermediate for synthesizing more complex molecules, including certain liquid crystal compounds and specialty organic chemicals like cis-4-n-pentylcyclohexyl thiol. guidechem.com Similarly, the related compound tert-butylcyclohexane (B1196954) is used as a starting material in various chemical synthesis processes. guidechem.com The bulky tert-pentyl group can be leveraged to impart specific steric and electronic properties in the target molecules, making it a useful building block in organic synthesis.
Environmental Occurrence and Pathways Non Toxicological Aspects
Detection in Environmental Samples and Complex Mixtures
The presence of tert-Pentylcyclohexane has been investigated across various environmental and industrial matrices. Its detection is often part of broader analyses of complex chemical mixtures.
Identification in Plant Extracts and Natural Products
Currently, there is a lack of specific scientific literature detailing the identification of this compound in plant extracts or natural products. While comprehensive analyses of essential oils and herbal extracts have identified a wide array of volatile organic compounds, this compound has not been reported as a naturally occurring constituent in these sources.
Presence in Industrial and Biomedical Formulations
Characterization in Volatile Organic Compound (VOC) Profiles
The characterization of this compound within Volatile Organic Compound (VOC) profiles from environmental or industrial emissions is not extensively documented. General VOC monitoring in various environments, such as indoor air or industrial sites, often identifies a multitude of compounds. researchgate.netnih.gov However, specific mention of this compound as a significant or commonly detected VOC is scarce in the available literature. Analytical methods like gas chromatography-mass spectrometry (GC-MS) are capable of identifying such compounds, but reports have not specifically highlighted this compound. researchgate.netnih.gov
Biogeochemical Transformations and Environmental Fate (Excluding Toxicity)
The environmental fate of a chemical compound is determined by its susceptibility to various transformation processes. For this compound, these processes can be categorized as biotic and abiotic.
Limited specific research has been conducted on the biogeochemical transformations of this compound. However, based on the behavior of similar cycloalkanes, it is anticipated that this compound may undergo microbial degradation in soil and water environments. The rate and extent of this biodegradation would be dependent on various factors including the presence of adapted microbial populations and environmental conditions such as temperature, pH, and nutrient availability. Studies on related compounds suggest that biodegradation pathways for cycloalkanes can be initiated by microbial oxidation.
Abiotic degradation processes that could influence the environmental fate of this compound include atmospheric photooxidation. In the atmosphere, it is expected to react with hydroxyl radicals, leading to its degradation. The specific reaction rates and degradation products for this compound have not been extensively studied.
| Transformation Process | Potential Pathway | Influencing Factors |
| Biotic Degradation | Microbial oxidation in soil and water | Microbial population, temperature, pH, oxygen, nutrients |
| Abiotic Degradation | Atmospheric photooxidation by hydroxyl radicals | Sunlight intensity, concentration of atmospheric oxidants |
Future Research Directions and Challenges in Tert Pentylcyclohexane Chemistry
Development of Novel and Sustainable Synthetic Routes
The future of tert-pentylcyclohexane synthesis is intrinsically linked to the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical processes. epitomejournals.comsphinxsai.com Research is progressively shifting towards the development of synthetic pathways that are not only efficient but also environmentally benign.
A primary focus is the replacement of conventional, often hazardous, catalysts with greener alternatives. oaji.net Future research will likely explore the efficacy of biocatalysts, such as enzymes, which can facilitate highly selective reactions under mild conditions, thereby reducing energy consumption and the formation of unwanted byproducts. jddhs.comscielo.br Solid acid catalysts, including zeolites and clays, also represent a promising avenue, offering advantages such as reusability and reduced environmental impact compared to traditional corrosive acid catalysts. epitomejournals.comoaji.net
Another key area of development is the move towards solvent-free or greener solvent systems. sphinxsai.com Many organic solvents currently in use are toxic and volatile, contributing to environmental pollution. sphinxsai.com The exploration of water as a reaction medium or the implementation of solvent-free reaction conditions, such as grindstone chemistry, are sustainable alternatives being investigated. sphinxsai.comwordpress.com
Furthermore, energy-efficient synthetic techniques are gaining traction. Microwave-assisted synthesis, for example, can dramatically reduce reaction times and energy input compared to conventional heating methods. oaji.netjddhs.com The integration of these sustainable practices into the synthesis of this compound presents a significant but essential challenge, requiring innovative approaches to catalyst design and reaction engineering. researchgate.netrsc.org
Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches
| Feature | Conventional Synthesis | Sustainable Synthesis |
|---|---|---|
| Catalysts | Often use hazardous and corrosive acids (e.g., AlCl3). oaji.net | Employs green catalysts like zeolites, clays, and biocatalysts. oaji.net |
| Solvents | Utilizes toxic and volatile organic solvents (e.g., benzene (B151609), toluene). sphinxsai.com | Prefers greener solvents like water or solvent-free conditions. sphinxsai.com |
| Energy | Typically requires high energy input and long reaction times. | Utilizes energy-efficient methods like microwave-assisted synthesis. oaji.netjddhs.com |
| Byproducts | Can generate significant amounts of hazardous waste. | Aims to maximize atom economy and minimize byproduct formation. epitomejournals.com |
Advanced Spectroscopic and Computational Approaches for Deeper Understanding
A comprehensive understanding of the molecular structure, dynamics, and reactivity of this compound is fundamental to its application. Future research will increasingly rely on sophisticated spectroscopic and computational tools to probe these characteristics with greater precision.
Advanced spectroscopic techniques are crucial for elucidating the fine details of molecular conformation and interactions. While standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable structural information, more advanced methodologies can offer deeper insights. nih.govresearchgate.net For instance, two-dimensional NMR techniques can be employed to unravel complex proton and carbon connectivities, providing unambiguous structural assignments. In-depth analysis of vicinal coupling constants in NMR spectra can also offer detailed information about the conformational preferences of the tert-pentyl group on the cyclohexane (B81311) ring. researchgate.net
Computational chemistry, particularly Density Functional Theory (DFT) calculations, is poised to play a pivotal role in complementing experimental studies. rsc.org These computational approaches can be used to model the geometric and electronic structure of this compound, predict its spectroscopic properties, and investigate the mechanisms of reactions in which it participates. rsc.org For example, DFT calculations can help to understand the radical-mediated mechanisms that may be involved in its synthesis or degradation pathways. rsc.org The synergy between advanced spectroscopic experiments and high-level computational modeling will be instrumental in building a complete picture of this compound's chemical behavior.
Exploration of New Material Science Applications
While this compound and related alkylcyclohexanes have established applications, particularly as components in fuels, the exploration of their potential in advanced materials science remains a fertile area for future research. researchgate.net Cyclohexane derivatives serve as versatile building blocks in organic and polymer chemistry, suggesting a range of possibilities for new material development. researchgate.net
One promising direction is the incorporation of the tert-pentylcyclohexyl moiety into polymer structures. The bulky and rigid nature of this group could impart unique thermal and mechanical properties to polymers, potentially leading to the development of new high-performance plastics, resins, or coating agents. researchgate.net Research could focus on synthesizing monomers containing the this compound structure and subsequently polymerizing them to create novel materials.
Furthermore, the specific physicochemical properties of this compound, such as its viscosity and thermal stability, could be exploited in formulations for specialized lubricants or heat transfer fluids. The branched structure of the tert-pentyl group may influence the rheological properties of such fluids in desirable ways. britannica.com Future studies will need to systematically investigate the structure-property relationships of materials containing the tert-pentylcyclohexyl group to unlock their full potential in material science applications.
Understanding Environmental Behavior in Complex Systems
As with any chemical compound produced and used on an industrial scale, a thorough understanding of the environmental fate and behavior of this compound is paramount. Alkylcyclohexanes are known constituents of crude oil and various fuel products, and their behavior in the environment, particularly in the context of contamination, is a subject of ongoing research. usgs.govresearchgate.net
A significant challenge lies in predicting how this compound partitions and persists in complex environmental matrices such as soil, water, and air. ufz.de Its relatively low water solubility and potential for sorption to organic matter in soil and sediments will influence its transport and bioavailability. usgs.govusgs.gov Research is needed to determine key environmental parameters such as its soil-water partition coefficient and its potential for volatilization.
The microbial degradation of alkylcyclohexanes is a critical process that dictates their environmental persistence. researchgate.net Studies have shown that under anaerobic conditions, a common scenario in subsurface environments contaminated with petroleum, alkylcyclohexanes can undergo biodegradation. usgs.govusgs.gov This degradation often proceeds via a pattern of loss from the higher molecular weight compounds, which can sometimes lead to a relative increase in the concentration of lower molecular weight homologs. usgs.govusgs.gov Understanding the specific microbial pathways and the rates at which this compound is degraded under various environmental conditions (aerobic vs. anaerobic) is a key research priority. This knowledge is essential for developing accurate environmental fate models and for designing effective bioremediation strategies for sites contaminated with products containing this compound.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzene |
| Toluene |
| Aluminum chloride |
Q & A
Q. What ethical considerations arise when publishing this compound research with industrial applications?
- Guidelines : Disclose funding sources and patent affiliations. Avoid data manipulation to align with hypotheses; report negative results (e.g., failed catalysis trials). Adhere to COPE guidelines for authorship and peer review .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
